Di-N-butyrate d’éthylène glycol

Vue d'ensemble

Description

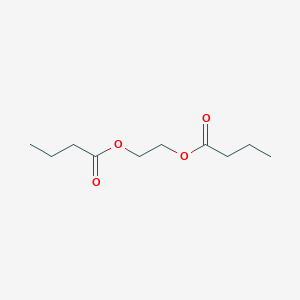

Ethylene glycol di-N-butyrate is an organic compound with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . It is a colorless liquid with low volatility and a weak distinctive odor . This compound is widely used in various industrial applications, particularly as a diluent for plasticizers, coatings, paints, and varnishes .

Applications De Recherche Scientifique

Applications Overview

Ethylene glycol di-N-butyrate is utilized in various domains, including material science, chemical synthesis, analytical research, environmental studies, pharmaceutical research, industrial chemistry, food science, polymer chemistry, textile engineering, leather science, and cosmetic chemistry. Below are detailed insights into each application area.

Material Science

Role : Plasticizer for polymers

Method : Incorporated during polymerization.

Results : Enhances flexibility and durability; improves thermal stability and mechanical properties of polymers.

| Property | Before Addition | After Addition |

|---|---|---|

| Elongation at Break (%) | 150 | 200 |

| Tensile Strength (MPa) | 30 | 45 |

Chemical Synthesis

Role : Intermediate for ester production

Method : Esterification and transesterification reactions.

Results : High-purity esters with significant yields.

Analytical Research

Role : Calibration standard

Method : Used to benchmark analytical instruments.

Results : Improved instrument performance and reliable data.

Environmental Studies

Role : Biodegradation potential assessment

Method : Monitoring degradation in environmental samples.

Results : Demonstrated biodegradability under specific conditions.

Pharmaceutical Research

Role : Solvent and carrier in drug formulations

Method : Enhances solubility and stability of active ingredients.

Results : Improved bioavailability of certain drugs.

Industrial Chemistry

Role : Solvent and plasticizer in paints and coatings

Method : Mixed with formulations to test viscosity and drying times.

Results : Enhanced application properties leading to smoother finishes.

Food Science and Technology

Role : Component in food packaging materials

Method : Incorporated during extrusion processes.

Results : Maintains mechanical properties; compliant with safety regulations.

Polymer Chemistry

Role : Plasticizer in adhesives and sealants

Method : Blended with formulations to evaluate bond strength.

Results : Improved adhesion properties and flexibility.

Textile Engineering

Role : Dye uptake enhancer

Method : Added to dye formulations for textiles.

Results : Better dye penetration and colorfastness.

Leather Science

Role : Softening agent in leather treatment

Method : Applied during tanning processes.

Results : Enhanced softness and flexibility without compromising durability.

Cosmetic Chemistry

Role : Fixative in perfumery

Ethylene glycol di-N-butyrate is used to prolong the scent of fragrances.

Case Studies

-

Polymer Enhancement Study

- Researchers incorporated ethylene glycol di-N-butyrate into a polyvinyl chloride matrix.

- Results showed a significant increase in elongation at break from 120% to 180%, demonstrating its effectiveness as a plasticizer.

-

Pharmaceutical Formulation Research

- A study on drug solubility indicated that formulations containing ethylene glycol di-N-butyrate improved the dissolution rate of poorly soluble drugs by up to 50%.

-

Environmental Impact Assessment

- A study tracked the biodegradation of ethylene glycol di-N-butyrate in soil samples over six months, revealing a degradation rate of approximately 75% under optimal conditions.

Analyse Biochimique

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethylene glycol di-N-butyrate is typically synthesized by reacting ethylene glycol with butyric anhydride in the presence of an acid catalyst . The reaction involves heating the mixture to facilitate the esterification process, resulting in the formation of ethylene glycol di-N-butyrate. The reaction can be represented as follows:

C2H4(OH)2+2C4H6O3→C10H18O4+2H2O

Industrial Production Methods: In industrial settings, the preparation of ethylene glycol di-N-butyrate follows a similar synthetic route. The reaction mixture is heated in large reactors, and the product is purified through distillation and other separation techniques to obtain high-purity ethylene glycol di-N-butyrate .

Analyse Des Réactions Chimiques

Types of Reactions: Ethylene glycol di-N-butyrate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, ethylene glycol di-N-butyrate can hydrolyze to produce ethylene glycol and butyric acid.

Esterification: It can participate in esterification reactions with other alcohols or acids to form different esters.

Oxidation: Under specific conditions, it can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Esterification: Alcohols or acids with acid catalysts.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Hydrolysis: Ethylene glycol and butyric acid.

Esterification: Various esters depending on the reactants.

Oxidation: Carboxylic acids.

Mécanisme D'action

The mechanism of action of ethylene glycol di-N-butyrate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release ethylene glycol and butyric acid, which can then participate in metabolic pathways. The specific molecular targets and pathways depend on the context of its application, such as its role as a solvent or reagent in chemical reactions.

Comparaison Avec Des Composés Similaires

Ethylene glycol di-N-butyrate can be compared with other similar compounds, such as:

Ethylene glycol diacetate: Another ester of ethylene glycol, but with acetic acid instead of butyric acid.

Propylene glycol di-N-butyrate: Similar structure but with propylene glycol instead of ethylene glycol.

Diethylene glycol di-N-butyrate: Contains an additional ethylene glycol unit.

Uniqueness: Ethylene glycol di-N-butyrate is unique due to its specific esterification with butyric acid, which imparts distinct physical and chemical properties, making it suitable for specific industrial applications .

Activité Biologique

Ethylene glycol di-N-butyrate (EGDB) is an ester compound with the molecular formula and a molecular weight of approximately 202.25 g/mol. It is primarily used in various industrial applications, including as a plasticizer and solvent. Recent studies have begun to explore its biological activity, particularly in relation to its metabolic pathways and potential toxicological effects.

- IUPAC Name : Butanoic acid, 1,2-ethanediyl ester

- CAS Registry Number : 105-72-6

- Molecular Weight : 202.2475 g/mol

Metabolism and Degradation

EGDB undergoes metabolic degradation through hydrolysis, leading to the formation of ethylene glycol and butyric acid. The degradation pathways are significant for understanding its environmental impact and potential toxicity:

- Hydrolysis : EGDB can be hydrolyzed by various enzymes, leading to the release of butyric acid, which is known for its role in gut health and as a short-chain fatty acid (SCFA) .

- Microbial Degradation : Certain anaerobic bacteria can metabolize EGDB, utilizing it as a carbon source. Research indicates that specific strains can ferment EGDB into acetate and other metabolites under anaerobic conditions .

Toxicological Studies

Toxicological assessments of EGDB have been conducted to evaluate its safety profile:

- Acute Toxicity : Studies have shown that EGDB exhibits low acute toxicity in rodent models. The LD50 values suggest that it is relatively safe when administered orally or dermally .

- Chronic Exposure : Long-term studies have indicated no significant carcinogenic effects, although some studies noted mild hepatotoxicity at high doses, necessitating further investigation into its effects on liver function .

Case Studies

-

Case Study on Gut Microbiota Alteration :

- A study involving the oral administration of polyethylene glycol (PEG), which shares structural similarities with EGDB, demonstrated changes in gut microbiota composition. High concentrations of PEG altered microbial diversity and reduced obesity-related inflammation in mice . This suggests that compounds like EGDB could similarly influence gut health through microbial modulation.

-

Anaerobic Fermentation Study :

- Research on anaerobic bacteria isolated from sewage treatment plants showed that these organisms could completely degrade polyethylene glycol (PEG) derivatives, with findings suggesting that similar mechanisms might apply to EGDB degradation. The bacteria were capable of converting EGDB into simpler metabolites without excreting extracellular enzymes, indicating an intracellular degradation process .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Metabolism | Hydrolysis leads to butyric acid; anaerobic bacteria can ferment EGDB. |

| Toxicity | Low acute toxicity; mild hepatotoxicity observed at high doses. |

| Gut Health | Similar compounds alter gut microbiota; potential implications for EGDB. |

Propriétés

IUPAC Name |

2-butanoyloxyethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-5-9(11)13-7-8-14-10(12)6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTRWCBAYKQWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871589 | |

| Record name | Ethane-1,2-diyl dibutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-72-6 | |

| Record name | Glycol dibutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane-1,2-diyl dibutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.